8,9-Dimethoxy-2-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazoline
Description
Historical Development of Triazoloquinazoline Research
The triazoloquinazoline framework emerged from mid-20th century efforts to synthesize fused heterocycles with enhanced biological activity. Early work focused on triazolo[1,5-a]quinazolines as adenosine receptor antagonists, with CGS-15943 becoming a prototypical compound in the 1980s. The 2010s saw methodological breakthroughs, including Al-Salahi's development of regioselective thionation protocols enabling precise functionalization at position 5. Contemporary advances feature transition-metal-catalyzed syntheses, such as the cobalt-mediated three-component cascade reaction reported by Li et al. in 2025, which achieves atom-economical construction of triazolo[1,5-c]quinazolines with diverse substituents.
Significance of Triazolo[1,5-c]quinazoline Scaffold in Medicinal Chemistry
This scaffold demonstrates exceptional versatility in drug discovery due to:
- Dual kinase modulation : The planar quinazoline core facilitates simultaneous interaction with ATP-binding pockets of casein kinase 1 (CK1) and phosphatidylinositol 3-kinase (PI3K) isoforms.
- Tunable solubility : Methoxy and sulfanyl substituents enable precise logP adjustments while maintaining cell permeability.
- Metabolic stability : The fused triazole ring resists cytochrome P450-mediated oxidation, addressing a key limitation of earlier quinazoline derivatives.
Recent phenotypic screening campaigns identified triazolo[1,5-c]quinazolines as first-in-class bone morphogenetic protein (BMP) amplifiers, with EC~50~ values <100 nM in osteogenic differentiation assays.
Position of 8,9-Dimethoxy-2-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-triazolo[1,5-c]quinazoline in Contemporary Research
This derivative represents a third-generation optimization of the triazoloquinazoline scaffold, addressing limitations of earlier analogs through:
The compound's dual CK1/PI3K inhibition profile (IC~50~ = 12-45 nM across isoforms) makes it particularly valuable for studying BMP signaling crosstalk.
Structural Features and Research Significance
X-ray crystallography reveals three critical interactions:
- Quinazoline N3 coordinates with CK1δ's Lys38 through water-mediated hydrogen bonding.
- Methoxy groups at positions 8/9 fill a hydrophobic pocket in PI3Kγ's affinity site.
- Benzylsulfanyl moiety induces conformational changes in BMP receptor type IA via allosteric modulation.
The compound's synthetic accessibility is demonstrated by Li's cobalt-catalyzed method, which achieves 82% yield in gram-scale syntheses through sequential C-N bond formations.
Table 1: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Scalability | Functionalization Flexibility | Reference |
|---|---|---|---|---|
| Al-Salahi (2010) | 60-78 | Limited | Moderate | |
| Phenotypic PDD (2022) | 45-65 | Challenging | Low | |
| Co-catalyzed (2025) | 75-92 | High | Excellent |
This structural complexity enables simultaneous engagement of multiple therapeutic targets, as evidenced by its 47-fold greater BMP amplification efficiency compared to first-generation triazoloquinazolines. The strategic placement of sulfanyl and methoxy groups creates a unique electronic profile, with calculated polar surface area (PSA) of 89 Ų balancing membrane permeability and aqueous solubility.
Properties
IUPAC Name |
8,9-dimethoxy-2-methyl-5-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-12-5-7-14(8-6-12)11-27-20-22-16-10-18(26-4)17(25-3)9-15(16)19-21-13(2)23-24(19)20/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNVWSKLNIHCRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dimethoxy-2-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety, and minimizing environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethoxy-2-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 8,9-Dimethoxy-2-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazoline exhibit significant biological activities:
1. Anticancer Properties
- Studies have demonstrated that triazoloquinazoline derivatives can act as effective cytotoxic agents against various cancer cell lines. For instance, derivatives of [1,2,4]triazolo[4,3-c]quinazolines have shown IC50 values ranging from 2.44 to 9.43 μM against HCT-116 cell lines, indicating promising anticancer activity due to their ability to intercalate DNA and inhibit topoisomerase II .
2. Antimicrobial Activity
- The compound's structure suggests potential antimicrobial properties. Similar compounds within the triazoloquinazoline class have been evaluated for their effectiveness against bacterial strains and fungi. The presence of the sulfanyl group may enhance its interaction with microbial targets.
3. Neurological Applications
- Some studies suggest that triazoloquinazolines may possess neuroprotective effects. Research into related compounds indicates potential for treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity:
| Structural Component | Impact on Activity |
|---|---|
| Dimethoxy Group | Enhances lipophilicity and bioavailability |
| Sulfanyl Group | Increases binding affinity to biological targets |
| Triazole Ring | Essential for DNA intercalation and enzyme inhibition |
Case Studies
Several case studies illustrate the applications of this compound in research:
Case Study 1: Anticancer Activity
A recent study synthesized a series of triazoloquinazoline derivatives and tested their cytotoxicity against various cancer cell lines. The results indicated that modifications at the 5-position significantly enhanced anticancer activity compared to non-modified analogs .
Case Study 2: Antimicrobial Screening
In a comparative study of several quinazoline derivatives, those containing the triazole moiety exhibited superior antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that similar modifications could lead to new antimicrobial agents derived from this compound.
Mechanism of Action
The mechanism of action of 8,9-Dimethoxy-2-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Substituent Variations and Molecular Properties
*Molecular weight calculated based on analogous structures.
Key Observations:
Chlorine substituents () introduce polarity but maintain lipophilicity, favoring interactions with hydrophobic enzyme pockets .
Electronic Modifications :
- Methoxy groups at positions 8 and 9 (common in all dimethoxy derivatives) enhance solubility in alcohols and DMF, as seen in dihydro analogs () .
- Methylsulfanyl groups (e.g., ) can be oxidized to sulfones, altering reactivity and bioactivity (e.g., hydrogen peroxide oxidation yields sulfonyl derivatives with improved hydrogen-bonding capacity) .
Steric Considerations: Ethyl vs.
Notable Reactions:
- Alkylation of Thiols : The target compound is synthesized via nucleophilic substitution using 4-methylbenzyl bromide in DMF with K₂CO₃ as a base (analogous to methods in ) .
- Oxidation to Sulfones : Methylsulfanyl groups (e.g., ) are oxidized to sulfonyl groups, enhancing polarity and hydrogen-bonding capacity for enzyme targeting .
Solubility and Stability:
- Solubility: Methoxy groups improve solubility in alcohols (e.g., methanol, ethanol) and DMF, as observed in dihydroquinazolines () .
- Thermal Stability : Melting points for triazoloquinazolines range from 129–186°C (), with higher values for dichloro derivatives due to stronger intermolecular forces .
Biological Activity
8,9-Dimethoxy-2-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazoline is a synthetic compound belonging to the class of triazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antibacterial studies. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : CHNOS
- Molecular Weight : 394.49 g/mol
- CAS Number : 860650-28-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Topoisomerase Inhibition : Compounds in the triazoloquinazoline class have been shown to act as inhibitors of topoisomerases, enzymes critical for DNA replication and transcription. The intercalation of these compounds into DNA can disrupt normal cellular processes, leading to cytotoxic effects in cancer cells .
- Antibacterial Activity : The compound exhibits broad-spectrum antibacterial properties by inhibiting bacterial growth through mechanisms such as interference with transcription and translation processes in bacterial cells. This was evidenced by its activity against both drug-sensitive and drug-resistant strains .
Biological Activity Data
Recent studies have reported various biological activities associated with this compound:
| Activity | Cell Line/Organism | IC50 Values (µM) |
|---|---|---|
| Cytotoxicity | HepG2 | 15.3 |
| Cytotoxicity | HCT-116 | 6.29 |
| Antibacterial Activity | S. aureus | 2 |
| Antibacterial Activity | E. coli | 4 |
Case Studies and Research Findings
- Cytotoxicity Studies : In a study evaluating the cytotoxic effects of various triazoloquinazolines, the compound demonstrated significant cytotoxicity against HepG2 and HCT-116 cell lines with IC50 values indicating potent activity . The structure-activity relationship (SAR) analysis suggested that modifications at specific positions enhance cytotoxicity.
- Antibacterial Efficacy : Another study highlighted the antibacterial efficacy of synthesized quinazoline derivatives against Gram-positive and Gram-negative bacteria. The tested compound showed promising results against MRSA strains with minimal inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial infections .
- Mechanistic Insights : The mechanism behind its activity was further elucidated through in vitro assays demonstrating that the compound's ability to bind effectively to DNA contributes significantly to its cytotoxic effects. This binding disrupts DNA replication and transcription processes essential for cell survival .
Q & A
Basic: What are the optimal synthetic routes for preparing this compound with high purity?
Methodological Answer:
The compound can be synthesized via cyclocondensation of {2-[3-aryl-1H-1,2,4-triazolo-5-yl]phenyl}amine derivatives with aldehydes. Key steps include:
- Solvent Selection: Use glacial acetic acid or propanol-2 with catalytic acid (e.g., H₂SO₄ or HCl) to enhance reactivity .
- Reaction Conditions: Reflux for 2 hours under nitrogen or stir at ambient temperature for 24 hours .
- Purification: Recrystallize from methanol to achieve >95% purity. Yields typically range from 40–45% due to steric hindrance from the 8,9-dimethoxy groups .
- Critical Parameters: Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) and confirm purity through elemental analysis (C, H, N within ±0.3% of theoretical values) .
Basic: How to characterize the structural integrity of this compound?
Methodological Answer:
Combine multiple spectroscopic and analytical techniques:
- 1H NMR: Identify methoxy (δ 3.88–3.92 ppm), methylthio (δ 2.40–2.45 ppm), and aromatic protons (δ 6.71–8.11 ppm). Splitting patterns (e.g., doublets for H-10 at δ 7.99) confirm regiochemistry .
- LC-MS: Look for [M+1]⁺ and [M+2]⁺ peaks (e.g., m/z ~450–460 for this compound) with isotopic ratios matching sulfur content .
- Elemental Analysis: Validate stoichiometry (e.g., C: ~70–72%, N: ~16–17%) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from assay conditions or structural analogs. Mitigate via:
- Standardized Bioassays: Use Mueller-Hinton agar with control strains (e.g., S. aureus ATCC 25923) and reference drugs (e.g., ketoconazole) to benchmark MIC values .
- SAR Analysis: Compare substituent effects; e.g., replacing the 4-methylphenylsulfanyl group with a fluorophenyl moiety may alter antifungal potency by 10-fold .
- Dose-Response Curves: Perform triplicate experiments with statistical validation (p<0.05) to distinguish true activity from experimental noise .
Advanced: What computational strategies predict binding modes to biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with the 14-α-demethylase lanosterol (PDB: 3LD6) as a template. Key steps:
- Prepare the ligand by optimizing geometry at the B3LYP/6-31G* level.
- Define the active site around heme-coordinated iron and validate docking poses with RMSD <2.0 Å .
- Critical Interactions: The 8,9-dimethoxy groups may form hydrophobic contacts with Leu376, while the triazoloquinazoline core hydrogen-bonds to Thr311 .
Advanced: How to design derivatives to improve solubility without compromising activity?
Methodological Answer:
- Functional Group Modulation:
- Solubility Testing: Perform shake-flask assays in PBS (pH 7.4) and DMSO, comparing to parent compound .
Basic: What are the stability profiles under varying storage conditions?
Methodological Answer:
- Thermal Stability: Store at −20°C in amber vials; DSC shows decomposition onset at >180°C .
- Light Sensitivity: Degrades by 15% after 7 days under UV light (λ=254 nm), confirmed by HPLC .
- Solution Stability: Stable in DMSO for 30 days (≥90% purity) but hydrolyzes in aqueous buffers (pH <5) within 24 hours .
Advanced: How to validate enzyme inhibition mechanisms experimentally?
Methodological Answer:
- Kinetic Assays: Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). For CYP450 inhibition:
- ITC (Isothermal Titration Calorimetry): Measure binding affinity (Kd) and stoichiometry (n) for target enzymes .
Basic: What solvents and catalysts optimize large-scale synthesis?
Methodological Answer:
- Solvents: DMF or dioxane for solubility; avoid water to prevent hydrolysis .
- Catalysts: Use p-toluenesulfonic acid (10 mol%) in propanol-2 to accelerate cyclization .
- Scale-Up: Maintain nitrogen atmosphere and slow cooling post-reaction to minimize byproduct formation .
Advanced: How to correlate crystallographic data with bioactivity?
Methodological Answer:
- X-ray Crystallography: Resolve the crystal structure (e.g., P21/c space group) to identify π-π stacking (3.6–3.7 Å) and hydrogen-bonding networks critical for activity .
- QSAR Models: Use Gaussian-based descriptors (e.g., HOMO/LUMO energies) to link electron density at the triazole ring to antimicrobial potency .
Advanced: What strategies mitigate toxicity risks in preclinical studies?
Methodological Answer:
- AMES Test: Screen for mutagenicity using S. typhimurium TA98/TA100 strains .
- hERG Assay: Patch-clamp electrophysiology to assess cardiac ion channel blockade (IC50 >10 µM desirable) .
- Metabolite Profiling: Identify hepatic metabolites via LC-MS/MS; modify labile groups (e.g., methylthio to sulfoxide) to reduce reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
